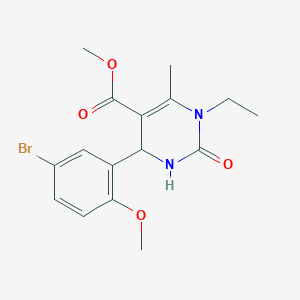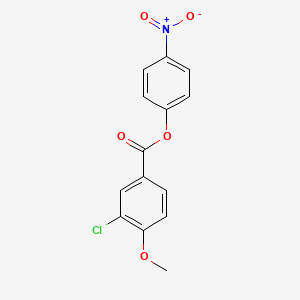![molecular formula C17H17N3O3 B4163396 N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4163396.png)
N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide
Vue d'ensemble
Description
N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide, commonly known as NPBA, is a chemical compound that has been extensively studied for its potential use in scientific research. NPBA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell survival.
Mécanisme D'action
NPBA inhibits N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide by binding to its catalytic domain, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This results in the accumulation of DNA damage and ultimately cell death. NPBA has been shown to be a competitive inhibitor of N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide, meaning that it competes with the substrate for binding to the enzyme.
Biochemical and Physiological Effects:
In addition to its effects on N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide, NPBA has been shown to have other biochemical and physiological effects. NPBA has been shown to inhibit the activity of the enzyme mono(ADP-ribose) polymerase (PARP-2), which is involved in DNA repair and gene expression. Additionally, NPBA has been shown to inhibit the activity of the enzyme sirtuin 1 (SIRT1), which is involved in cellular metabolism and aging.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NPBA in lab experiments is its potency as a N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide inhibitor. NPBA has been shown to have an IC50 value of 0.15 μM, meaning that it inhibits 50% of N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide activity at a concentration of 0.15 μM. Additionally, NPBA has been shown to be selective for N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide over other PARP family members. However, one limitation of using NPBA is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on NPBA. One area of interest is the development of analogs of NPBA with improved solubility and potency. Additionally, NPBA has been shown to have potential as a radiosensitizer in cancer therapy, and further research could explore its use in combination with radiation therapy. Finally, NPBA has been shown to have potential as a treatment for neurodegenerative diseases, and further research could explore its effects in animal models of these diseases.
Applications De Recherche Scientifique
NPBA has been used in a variety of scientific research applications, particularly in the field of cancer research. N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide is overexpressed in many cancer cells and is involved in DNA repair, making it a potential target for cancer therapy. NPBA has been shown to inhibit N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide activity and sensitize cancer cells to chemotherapy and radiation therapy. Additionally, NPBA has been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's, as N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide is also involved in neuronal cell death.
Propriétés
IUPAC Name |
N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(13-6-2-1-3-7-13)18-15-12-14(20(22)23)8-9-16(15)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAUEVLNMFXMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795156 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 4-chloro-3-({[(5-{[(2-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4163316.png)
![3,3'-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163324.png)
![2-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B4163333.png)

![ethyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163363.png)
![2-[2-(3-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4163378.png)
![dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-ethoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4163379.png)
![2-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4163384.png)
![5-chloro-7-[(3-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163390.png)
![N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide](/img/structure/B4163392.png)
![N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4163404.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4163410.png)
![N-{1-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4163425.png)
